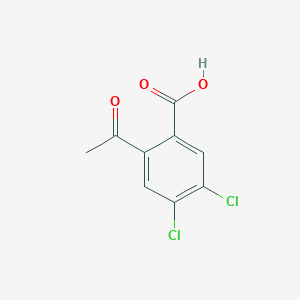
2-Acetyl-4,5-dichlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-4,5-dichlorobenzoic acid is an organic compound with the molecular formula C9H6Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and an acetyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-4,5-dichlorobenzoic acid typically involves the chlorination of 2-acetylbenzoic acid. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is conducted under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve the liquid-phase oxidation of 2,4-dichlorotoluene using a catalyst containing cobalt, manganese, and bromine. The reaction is carried out in a lower fatty acid such as acetic acid or its anhydride, at temperatures ranging from 100°C to 220°C, with optimal conditions being 130°C to 200°C .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetyl-4,5-dichlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst (e.g., FeCl3) are employed for halogenation reactions.
Major Products:
Oxidation: Formation of 2,4,5-trichlorobenzoic acid.
Reduction: Formation of 2-(hydroxyethyl)-4,5-dichlorobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-4,5-dichlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-acetyl-4,5-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorobenzoic Acid: Shares the dichlorobenzoic acid structure but lacks the acetyl group.
2-Acetylbenzoic Acid: Contains the acetyl group but lacks the chlorine substituents.
4,5-Dichlorobenzoic Acid: Similar structure but without the acetyl group.
Uniqueness: 2-Acetyl-4,5-dichlorobenzoic acid is unique due to the presence of both the acetyl and dichloro substituents, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the individual components alone .
Eigenschaften
CAS-Nummer |
135127-65-0 |
|---|---|
Molekularformel |
C9H6Cl2O3 |
Molekulargewicht |
233.04 g/mol |
IUPAC-Name |
2-acetyl-4,5-dichlorobenzoic acid |
InChI |
InChI=1S/C9H6Cl2O3/c1-4(12)5-2-7(10)8(11)3-6(5)9(13)14/h2-3H,1H3,(H,13,14) |
InChI-Schlüssel |
NUJMIJLQQQOBES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
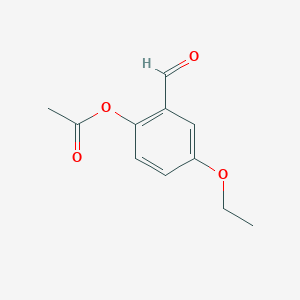

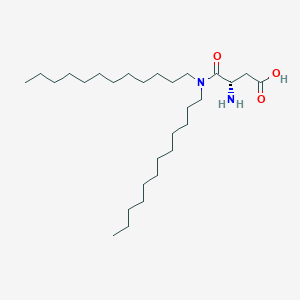
![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
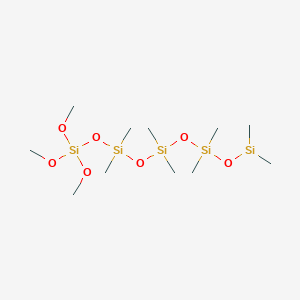
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)
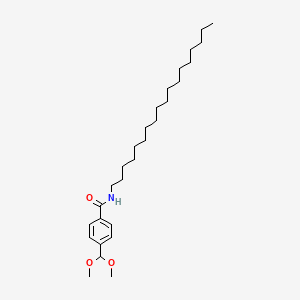
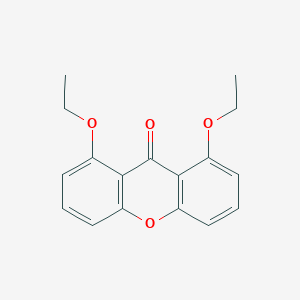
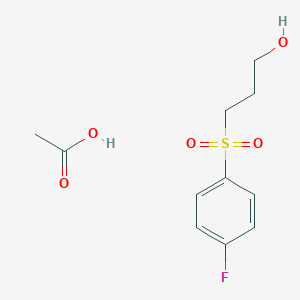
![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
![Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl-](/img/structure/B14266530.png)
